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molecular formula C10H12INO3S B369099 4-(4-Iodophenyl)sulfonylmorpholine CAS No. 22950-14-7

4-(4-Iodophenyl)sulfonylmorpholine

Cat. No. B369099
M. Wt: 353.18g/mol
InChI Key: CIUYBBOXOYPJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494994B2

Procedure details

To a solution of 50 g of 4-iodobenzenesulphonyl chloride (0.165 mol) in 500 ml of CH2Cl2 there are added 46 ml of triethylamine (0.33 mol) and then, dropwise, 17 ml of morpholine (0.198 mol). Because the reaction is exothermic, the flask is placed in an ice bath until it has returned to ambient temperature. The reaction mixture is stirred for 1 hour at ambient temperature. After washing the reaction mixture with about 100 ml of 1N HCl and then 100 ml of water, the organic phase is dried (MgSO4) and evaporated under reduced pressure. The solid residue thereby obtained is re-suspended in a small amount of isopropyl ether to yield the title product after filtration and drying in vacuo.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.C(OC(C)C)(C)C>C(Cl)Cl>[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask is placed in an ice bath until it
CUSTOM
Type
CUSTOM
Details
has returned to ambient temperature
WASH
Type
WASH
Details
After washing the reaction mixture with about 100 ml of 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 ml of water, the organic phase is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue thereby obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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